1-(4-Chlorophenyl)but-3-en-2-amine
Description
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)but-3-en-2-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6,10H,1,7,12H2 |
InChI Key |
QXSMZGIJFXIKJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ketone Precursors
Principle : Reductive amination converts ketones to amines via imine intermediates under hydrogenation.
Procedure :
- Synthesis of 1-(4-Chlorophenyl)but-3-en-2-one :
- Reductive Amination :
- React the ketone with ammonia under hydrogenation (100–300 bar H₂) over nickel catalysts.
- Typical conditions: 60–80°C, methanol solvent, 20–40 mol% H₂ excess.
- Reaction:
$$
\text{4-ClC}6\text{H}4\text{CH}2\text{COCH}3 + \text{NH}3 \xrightarrow[\text{H}2]{\text{Ni catalyst}} \text{4-ClC}6\text{H}4\text{CH}2\text{CH(NH}2\text{)CH}2\text{CH}2
$$ - Yield : ~70–85% after distillation.
Nucleophilic Substitution of Halides
Principle : Displacement of a halide group with ammonia or amines.
Procedure :
- Synthesis of 1-(4-Chlorophenyl)but-3-en-2-yl Bromide :
- Allylic bromination of 1-(4-chlorophenyl)but-3-ene using N-bromosuccinimide (NBS).
- Ammonolysis :
- React the bromide with aqueous ammonia in ethanol under reflux.
- Reaction:
$$
\text{4-ClC}6\text{H}4\text{CH}2\text{CHBrCH}2\text{CH}2 + \text{NH}3 \rightarrow \text{4-ClC}6\text{H}4\text{CH}2\text{CH(NH}2\text{)CH}2\text{CH}2 + \text{HBr}
$$ - Yield : ~50–60% after recrystallization.
Hydroamination of Dienes
Principle : Catalytic addition of ammonia across a conjugated diene.
Procedure :
- Synthesis of 1-(4-Chlorophenyl)buta-1,3-diene :
- Dehydration of 1-(4-chlorophenyl)but-3-en-2-ol using acidic catalysts.
- Catalytic Hydroamination :
- Use transition-metal catalysts (e.g., Rh or Pd) to regioselectively add NH₃ to the diene.
- Reaction:
$$
\text{4-ClC}6\text{H}4\text{CH}2\text{CH=CHCH}2 + \text{NH}3 \xrightarrow{\text{Rh catalyst}} \text{4-ClC}6\text{H}4\text{CH}2\text{CH(NH}2\text{)CH}2\text{CH}_2
$$ - Yield : ~60–75% under optimized conditions.
Gabriel Synthesis
Principle : Phthalimide-based amine synthesis from alkyl halides.
Procedure :
- Alkylation of Potassium Phthalimide :
- React 1-(4-chlorophenyl)but-3-en-2-yl bromide with potassium phthalimide in DMF.
- Reaction:
$$
\text{4-ClC}6\text{H}4\text{CH}2\text{CHBrCH}2\text{CH}2 + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{Phthalimide intermediate}
$$
- Deprotection :
- Hydrolyze with hydrazine to release the primary amine.
- Yield : ~65–80% after purification.
Comparative Analysis of Methods
Key Reaction Parameters and Optimization
- Catalyst Selection : Nickel-based catalysts (e.g., Raney Ni) are optimal for reductive amination.
- Solvent Systems : Methanol or ethanol enhances solubility and reaction rates.
- Temperature Control : 60–80°C balances reaction speed and by-product suppression.
- Purification : Distillation or recrystallization achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)but-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or reduce double bonds in the butenyl chain.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)but-3-en-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)but-3-en-2-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride
- Structure : Chlorine at the meta position (C3) on the phenyl ring; amine at C1 of the butenyl chain.
- The amine position (C1 vs. C2) affects hydrogen-bonding capacity and steric interactions .
(E)-4-(4-Chlorophenyl)but-3-en-1-amine
- Structure : Amine at C1, double bond at C3–C4.
- The extended conjugation from the double bond may stabilize the molecule but reduce nucleophilicity at the amine .
Functional Group Variations
4-(4-Chlorophenyl)but-3-yn-2-amine
- Structure : Triple bond (C3–C4) instead of a double bond; amine at C2.
- Key Differences : The alkyne introduces rigidity, reducing conformational flexibility. This may hinder interactions with biological targets requiring induced-fit binding. The triple bond also lowers hydrogen count (C₁₀H₁₀ClN vs. C₁₀H₁₂ClN) and increases electron density at the β-carbon .
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine
- Structure : Branched chain with methyl groups at C2 and C3; saturated carbon chain.
- The absence of a double bond diminishes conjugation effects, altering electronic properties (e.g., dipole moment: ~2.57 Debye in related compounds) .
Complex Derivatives
1-[1-(4-Chlorophenyl)cyclobutyl]-3-Methylbutan-1-Amine Hydrochloride
- Structure : Cyclobutyl ring fused to the phenyl group; branched amine chain.
- Key Differences: The cyclobutyl group adds steric bulk, likely enhancing receptor binding specificity. This compound inhibits serotonin/noradrenalin reuptake, suggesting that structural complexity correlates with pharmacological activity .
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Structure: Ketone and hydroxyl groups instead of an amine; conjugated enone system.
- Key Differences : The hydroxyl and ketone groups increase polarity (dipole moment: 2.57 Debye) and enable hydrogen bonding, contrasting with the amine’s basicity. DFT studies show a HOMO-LUMO gap of ~4.5 eV, indicating stability against electrophilic attack .
Physicochemical and Electronic Properties
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(4-Chlorophenyl)but-3-en-2-amine, and how can reaction parameters be optimized?
Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of 4-chlorophenylacetone with allylamine using sodium cyanoborohydride (NaBH3CN) in polar aprotic solvents (e.g., dimethylformamide) under inert atmospheres yields the target amine . Optimization involves adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of reducing agent), temperature (0–25°C), and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) or LC-MS ensures completion. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .
Advanced: How can crystallographic data discrepancies in structural determination of this compound be resolved?
Answer:
Discrepancies in X-ray diffraction data (e.g., twinning, poor resolution) require robust refinement strategies. SHELXL is widely used for small-molecule refinement, employing iterative cycles to adjust atomic displacement parameters and occupancy factors . For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement. Complementary tools like ORTEP-III visualize thermal ellipsoids to identify disorder or misassigned atoms . Cross-validation with spectroscopic data (e.g., NMR coupling constants for double-bond geometry) resolves ambiguities in stereochemistry .
Basic: What spectroscopic techniques are critical for confirming the structure of 1-(4-Chlorophenyl)but-3-en-2-amine?
Answer:
Key techniques include:
- 1H/13C NMR : Confirm the allylic amine (δ 2.8–3.2 ppm for CH2-NH2) and chlorophenyl aromatic protons (δ 7.2–7.4 ppm) .
- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]+ at m/z 196.1 (C10H11ClN+) .
- X-ray Diffraction : Resolve double-bond geometry (C3-C4 bond length ~1.34 Å) and spatial arrangement .
Advanced: How do computational models predict the biological activity of fluorinated analogs of this compound?
Answer:
Fluorinated derivatives (e.g., 1-(4-Chlorophenyl)-3,3,4,4,4-pentafluorobutan-2-amine) are evaluated via:
- Molecular Docking : Assess binding affinity to target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity metrics (IC50, LogP) .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to optimize reactivity and stability . Experimental validation via enzyme inhibition assays or cell-based toxicity screens is critical .
Basic: How does the chlorophenyl moiety influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing chloro group deactivates the phenyl ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, the C-Cl bond undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh3)4), enabling aryl-aryl bond formation . However, competing C-N bond cleavage may occur under harsh conditions (e.g., >100°C). Optimizing ligand choice (e.g., SPhos) and base (K2CO3) minimizes side reactions .
Advanced: What strategies are employed to assess enantiomeric purity in chiral derivatives?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers (retention time differences >2 min) .
- Circular Dichroism (CD) : Compare Cotton effect signs (e.g., positive at 220 nm for R-enantiomers) .
- NMR Chiral Shift Reagents : Eu(hfc)3 induces distinct splitting in 19F or 1H signals for enantiomers .
Basic: How is the compound’s stability under varying pH and temperature conditions evaluated?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient). Amines are prone to hydrolysis in acidic conditions (pH <3) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for solid salts) .
Advanced: How can contradictory biological activity data from in vitro vs. in vivo studies be reconciled?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) to identify poor absorption or rapid metabolism .
- Metabolite Identification : Use high-resolution MS to detect inactive or toxic metabolites (e.g., N-oxides) .
- Tissue Distribution Studies : Radiolabel the compound (14C or 3H) to track accumulation in target organs .
Basic: What databases and tools are recommended for validating structural data?
Answer:
- PubChem : Access experimental/computed properties (e.g., InChI=1S/C10H11ClN) .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with deposited X-ray structures (e.g., CSD refcode BPW) .
- ChemDraw : Generate IUPAC names and validate stereochemistry .
Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
Answer:
- X-ray Crystallography : Resolve enzyme-ligand complexes to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Kinetic Assays : Determine inhibition constants (Ki) and mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to pinpoint binding site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
